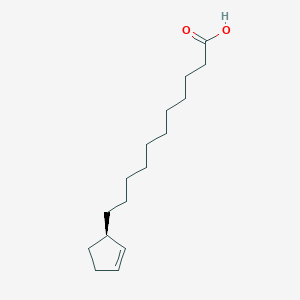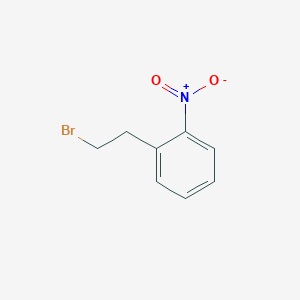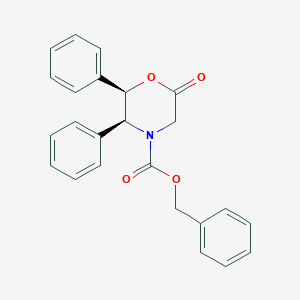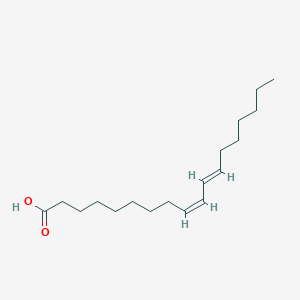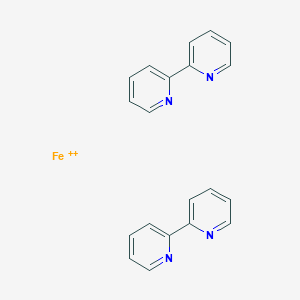
2-甲基苯基硼酸
描述
2-Methylphenylboronic acid (2-MPBA) is an organoboronic acid that is widely used in organic synthesis, particularly for the preparation of polymers, polysaccharides, and other polymeric materials. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. 2-MPBA is a versatile reagent that can be used in a variety of reactions, including Diels-Alder, Wittig, and Stille reactions. It is also used in the preparation of polymers, polysaccharides, and other polymeric materials.
科学研究应用
有机合成
2-甲基苯基硼酸是一种在有机合成中非常有价值的化合物,特别是在铃木-宫浦交叉偶联反应中 . 这些反应对于形成碳-碳键至关重要,能够创造复杂的有机分子。2-甲基苯基硼酸的硼酸部分在钯催化下与各种卤化物或拟卤化物反应,促进联芳基的合成,联芳基是许多药物和有机材料的核心结构。
药物发现
在药物发现中,2-甲基苯基硼酸作为开发新型药物的通用构件 . 它能够在生理条件下与糖类和其他二醇形成稳定的共价键,使其成为设计含硼酸酯药物的候选者,这些药物可用于酶抑制或作为癌症治疗中的蛋白酶体抑制剂。
材料科学
该化合物在材料科学中也有应用,用于修饰材料的表面性质. 例如,它可以用来在金表面上创建自组装单层,然后可以进一步功能化以用于传感器应用或改善材料的生物相容性。
分析化学
在分析化学中,2-甲基苯基硼酸用于开发用于检测二醇和阴离子的传感器. 硼酸基团与二醇形成可逆的共价复合物,从而能够选择性地检测糖类,这在糖尿病管理中至关重要。
催化
2-甲基苯基硼酸作为催化中的配体,特别是在不对称合成中 . 它可以诱导光学活性化合物的合成中的手性,这对生产用于各种药物的对映异构体纯物质至关重要。
聚合物化学
该化合物在聚合物化学中也起着重要作用,用于合成含硼聚合物 . 这些聚合物具有独特的特性,例如阻燃性、抗真菌和抗菌活性,使其适用于从纺织品到涂层的广泛应用。
环境科学
在环境科学中,2-甲基苯基硼酸可以用来制造捕捉和检测污染物的材料. 它对某些有机分子的亲和力可以被利用来从水或空气中去除它们,从而有助于污染控制和环境修复工作。
生物偶联
最后,2-甲基苯基硼酸用于生物偶联技术. 它可以用来将生物分子连接到各种表面或其他分子上,而不会影响它们的生物活性。这在开发药物递送系统和诊断工具中特别有用。
安全和危害
2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
作用机制
Target of Action
The primary target of 2-Methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-Methylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Methylphenylboronic acid is the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The boron moiety in 2-Methylphenylboronic acid can be converted into a broad range of functional groups , enabling its use in a variety of chemical transformations.
Pharmacokinetics
It is known that boronic esters, such as 2-methylphenylboronic acid, are generally stable and easy to purify . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Methylphenylboronic acid a valuable tool in organic synthesis .
Action Environment
The action of 2-Methylphenylboronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction is sensitive to the reaction conditions, including the presence of a transition metal catalyst and the pH of the reaction medium . Additionally, while boronic esters are generally stable, they can undergo protodeboronation under certain conditions . Therefore, the action, efficacy, and stability of 2-Methylphenylboronic acid can be influenced by the specific conditions under which it is used.
生化分析
Biochemical Properties
2-Methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis . The 2-Methylphenylboronic acid interacts with various enzymes and proteins during this process .
Molecular Mechanism
The molecular mechanism of 2-Methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Methylphenylboronic acid participates in a transmetalation process, where it is transferred from boron to palladium . This process is crucial for the formation of new carbon–carbon bonds .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methylphenylboronic acid in laboratory settings are largely related to its stability. It is known for its relatively stable nature, which contributes to its wide use in various biochemical reactions
Metabolic Pathways
2-Methylphenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . Detailed information on other metabolic pathways that 2-Methylphenylboronic acid is involved in, including any enzymes or cofactors it interacts with, is currently limited.
属性
IUPAC Name |
(2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16419-60-6 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

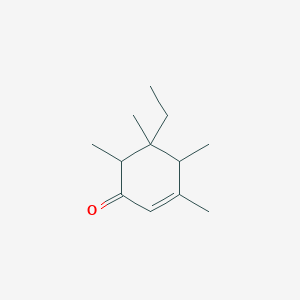

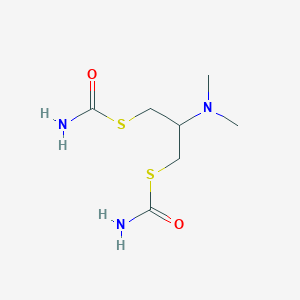
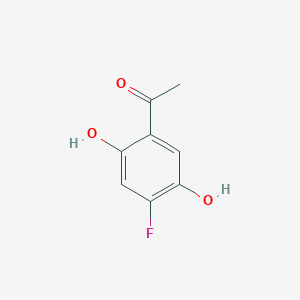
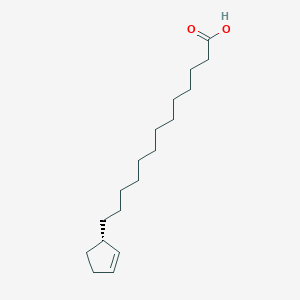
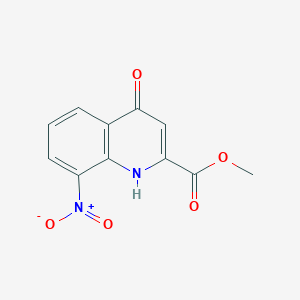

![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
